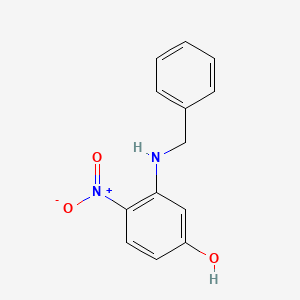

3-(Benzylamino)-4-nitrophenol

Description

Structure

3D Structure

Properties

CAS No. |

181361-96-6 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

3-(benzylamino)-4-nitrophenol |

InChI |

InChI=1S/C13H12N2O3/c16-11-6-7-13(15(17)18)12(8-11)14-9-10-4-2-1-3-5-10/h1-8,14,16H,9H2 |

InChI Key |

ZGWLDFMHVIZVIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Benzylamino 4 Nitrophenol and Analogues

Precursor-Based Synthetic Routes

The synthesis of 3-(Benzylamino)-4-nitrophenol and related structures is highly dependent on the strategic selection of starting materials. Key precursors include substituted nitrophenols, which possess the core aromatic and nitro functionalities, and benzylamine (B48309) derivatives, which introduce the characteristic N-benzyl group.

Approaches from Substituted Nitrophenols

A primary strategy for synthesizing the target compound involves the modification of pre-existing nitrophenol frameworks. A highly plausible, though not explicitly detailed in the provided literature, synthetic route is the benzylation of 3-amino-4-nitrophenol (B174573). This precursor contains the requisite amino and nitro groups in the correct orientation on the phenol (B47542) ring. The synthesis of a related precursor, 4-amino-3-nitrophenol, from acetanilide (B955) has been documented, involving nitration and subsequent hydrolysis chemicalbook.com.

Further illustrating this strategy, substituted 4-amino-3-nitrophenols can be prepared and subsequently modified google.com. For instance, the synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides begins with the alkylation of 4-nitrophenol (B140041), followed by the reduction of the nitro group to an amine nih.gov. This amine can then undergo further reactions. Another relevant example is the synthesis of 3-amino-4-bromophenol, which starts from 3-nitro-4-aminophenol . These examples underscore the principle of using substituted nitrophenols as foundational blocks, where the existing functional groups direct subsequent chemical transformations to build the desired molecular architecture.

A patent for heterocyclic compounds also describes using 2-cyano-N-(2-hydroxy-5-nitrophenyl)acetamide as a precursor, highlighting how complex nitrophenol derivatives serve as starting points for multi-step syntheses google.com.

Approaches involving Benzylamine Reactants

An alternative and widely used approach employs benzylamine as a key nucleophile to introduce the benzylamino moiety onto an activated aromatic ring. A prominent example is the synthesis of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, an analogue of the target compound. This reaction proceeds by heating 4-nitro-2-methoxymethyl-chlorobenzene with benzylamine, where the benzylamine displaces the chlorine atom via a nucleophilic aromatic substitution google.com. This method demonstrates the feasibility of constructing the C-N bond by reacting benzylamine with an appropriately substituted nitroaromatic precursor.

The versatility of benzylamine as a reactant is further showcased in the synthesis of various heterocyclic structures. For example, it is a key component in the formation of N-substituted 3,4-diarylpyrroles rsc.org and in the synthesis of complex pyrimidine (B1678525) derivatives used as larvicides researchgate.net. In these cases, benzylamine reacts with different electrophilic partners to form the desired benzylamino-containing products.

Key Reaction Mechanisms in the Synthesis of this compound Scaffolds

The formation of the this compound scaffold primarily relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism is fundamental when reacting an amine, such as benzylamine, with an aromatic ring that has been activated by electron-withdrawing groups and possesses a suitable leaving group wikipedia.org.

The SNAr reaction proceeds via a two-step addition-elimination pathway ncrdsip.com:

Addition of the Nucleophile: The nucleophile (benzylamine) attacks the carbon atom bearing the leaving group (e.g., a halide). This step is typically the rate-determining step as it disrupts the aromaticity of the ring ncrdsip.comyoutube.com. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex wikipedia.orgyoutube.com. The stability of this intermediate is crucial and is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the site of attack. These groups delocalize the negative charge of the intermediate, lowering the activation energy of the reaction wikipedia.orgncrdsip.com.

Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored ncrdsip.comyoutube.com.

For the synthesis of this compound, a hypothetical SNAr reaction could involve benzylamine attacking a precursor like 3-halo-4-nitrophenol. The nitro group at position 4 is para to the reaction site, providing the necessary electronic activation to facilitate the substitution.

| Mechanism | Description | Key Features | Relevance to Synthesis |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | A two-step (addition-elimination) process where a nucleophile replaces a leaving group on an aromatic ring. ncrdsip.comfishersci.fi | - Requires strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group.

| Primary mechanism for reacting benzylamine with an activated nitrophenol precursor (e.g., 3-halo-4-nitrophenol) to form the C-N bond. |

Development of Novel Synthetic Pathways and Catalytic Approaches

Modern synthetic chemistry seeks to improve efficiency, selectivity, and environmental friendliness. For nitrophenol derivatives, this includes the development of advanced catalytic hydrogenation and metal-free reaction pathways.

Catalytic Hydrogenation and Reductive Amination Strategies

Catalytic hydrogenation is a crucial technique, often employed to reduce the nitro group of the nitrophenol scaffold to an amino group, which can then be used for further derivatization. The reduction of nitrophenols to aminophenols is a well-studied model reaction used to test the efficacy of various nanocatalysts nih.govnih.gov. Numerous catalytic systems, including those based on nickel, copper, and other metals, have been developed for the efficient reduction of nitrophenol isomers mdpi.comacs.orgrsc.org.

A specific example involves the hydrogenation of the intermediate 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a palladium or platinum-based catalyst to yield the corresponding diamine google.com. This demonstrates the selective reduction of the nitro group while leaving the benzylamino group intact.

Reductive amination represents another powerful strategy. For instance, N-(2-aminoethyl)-N-phenyl benzamide (B126) derivatives have been synthesized by the reductive alkylation of anilines with N-Boc-2-aminoacetaldehyde using sodium cyanoborohydride (NaCNBH₃) nih.gov. This approach could be adapted to introduce or modify side chains on the this compound core structure.

| Strategy | Description | Catalysts/Reagents | Application Example |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a nitro group to an amino group using H₂ gas and a metal catalyst. | Pd/C, Pt-based, Ni, Cu, MnO₂ google.commdpi.comacs.org | Reduction of the nitro group in 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. google.com |

| Catalytic Reduction | Reduction of nitrophenols using a hydride donor and a catalyst. | NaBH₄ with various nanocatalysts (Au, Ag, Cu, Ni) nih.govnih.govrsc.org | Conversion of p-nitrophenol to p-aminophenol. mdpi.com |

| Reductive Amination | Formation of an amine via the reduction of an imine, formed in situ from an amine and a carbonyl compound. | NaCNBH₃, NaBH(OAc)₃ | N-alkylation of anilines with N-Boc-2-aminoacetaldehyde. nih.gov |

Metal-Free Methodologies for Related Nitrophenol Derivatives

In a push towards greener chemistry, several metal-free synthetic methods have been developed for nitrophenol derivatives. One innovative approach is the one-pot, metal-free synthesis of 3-arylated-4-nitrophenols beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org. This method utilizes a Diels-Alder reaction between a β-nitrostyrene and Danishefsky's diene, followed by hydrolysis and oxidative aromatization using a catalytic amount of iodine to form the final product beilstein-journals.orgbeilstein-archives.org. This strategy allows for the construction of the substituted nitrophenol ring system without the need for transition metals.

Another novel metal-free approach involves the hydroxylation of nitroarenes using an oxime anion as a hydroxide (B78521) surrogate whiterose.ac.uk. Mechanistic studies suggest a radical-nucleophilic substitution (SRN1) mechanism may be operative. This method provides a direct route to convert a nitroaromatic compound into a phenol under metal-free conditions. Additionally, the arylation of phenols using hypervalent iodine reagents, such as diaryliodonium salts, has been demonstrated as a metal-free alternative to traditional cross-coupling reactions researchgate.net.

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of a polysubstituted aromatic compound like this compound requires meticulous control over the positioning of the hydroxyl, nitro, and benzylamino groups on the benzene (B151609) ring. This control, known as regioselectivity, is a central challenge in its synthesis.

Regioselectivity

The 1,3,4-substitution pattern of the target molecule means that the directing effects of the substituents must be carefully managed during synthesis. A plausible synthetic pathway could involve the introduction of these groups in a stepwise manner, where the regiochemical outcome of each step is governed by the electronic properties of the substituents already present.

One potential strategy begins with a precursor like 3-aminophenol. The nitration of this starting material is a critical step. Both the hydroxyl (-OH) and amino (-NH₂) groups are activating and ortho-, para-directing. Therefore, the introduction of a nitro group could potentially occur at several positions. The reaction conditions, such as temperature and the concentration of the nitrating agent (typically a mixture of nitric and sulfuric acid), must be finely tuned to favor the desired isomer. paspk.org For instance, studies on the nitration of phenol show that controlling physical parameters can significantly influence the ratio of ortho and para isomers. paspk.org

An alternative and potentially more controlled route involves the regioselective benzylation of a pre-existing aminonitrophenol intermediate. For example, a synthesis could start with the preparation of 3-amino-4-nitrophenol. The final step would then be the selective N-benzylation of the amino group. A common method for this transformation is reductive amination, which involves reacting the amino group with benzaldehyde (B42025) to form a Schiff base, followed by reduction. A similar approach has been documented for the synthesis of 4-(Benzylamino)-2-iodophenol, where 3-amino-2-iodophenol (B1374696) was reacted with benzaldehyde and then reduced with sodium cyanoborohydride to yield the desired benzylamino product. rsc.org This method is generally highly selective for the amino group, leaving the phenolic hydroxyl group untouched.

The choice of starting material and the sequence of reactions are crucial for achieving high regioselectivity, as summarized in the table below.

| Starting Material | Key Transformation | Potential Regiochemical Issues | Rationale for Control |

| 3-Aminophenol | Electrophilic Nitration | Formation of multiple nitro-isomers (e.g., 2-nitro, 4-nitro, 6-nitro) due to strong ortho, para-directing effects of -OH and -NH₂. | Precise control of reaction temperature and acid concentration can influence isomer distribution. paspk.org |

| 3-Amino-4-nitrophenol | Reductive Amination | The reaction is generally highly selective for the more nucleophilic amino group over the hydroxyl group. | The imine formation with benzaldehyde occurs selectively at the amino group, followed by targeted reduction. rsc.org |

| 2-Amino-3-nitrophenol | Not a direct precursor | This compound, mentioned in synthetic procedures for other molecules rsc.org, would require rearrangement or multi-step functional group interconversion to yield the target structure, posing significant regiochemical challenges. | N/A |

Stereoselectivity

The molecule this compound itself is achiral and does not have any stereocenters. Therefore, issues of stereoselectivity are not relevant to its direct synthesis.

However, in the synthesis of related analogues that do contain chiral centers, stereoselectivity becomes a critical consideration. For example, in the synthesis of cyclic amino alcohol analogues like (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, controlling the spatial arrangement of the substituents is essential. researchgate.netacs.org In such cases, stereoselective reactions, such as the opening of an epoxide ring by an amine, are employed to establish a specific relative stereochemistry (e.g., trans relationship) between the hydroxyl and amino groups. researchgate.netnih.gov The use of chiral synthons or catalysts can further guide the reaction to produce a single enantiomer. nih.gov These principles would be applicable to the synthesis of chiral analogues of this compound.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to create a more sustainable and environmentally friendly process. nih.gov This involves evaluating every aspect of the synthesis, from the choice of reagents to the generation of waste. researchgate.netmdpi.com

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for this evaluation. acs.org

Prevention : It is better to prevent waste than to treat it. Optimizing regioselectivity in the synthesis directly contributes to this principle by minimizing the formation of unwanted isomers and byproducts. acs.org

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org For the reductive amination step (3-amino-4-nitrophenol + benzaldehyde + H₂ → this compound + H₂O), the atom economy is high. In contrast, methods involving leaving groups, such as reacting 3-amino-4-nitrophenol with benzyl (B1604629) chloride, would have a lower atom economy due to the formation of a hydrochloride salt as a byproduct.

Less Hazardous Chemical Syntheses : Traditional nitration methods often use copious amounts of strong, corrosive acids like sulfuric and nitric acid. paspk.org Green approaches would explore using solid acid catalysts or milder nitrating agents to reduce hazards. paspk.org

Designing Safer Chemicals : This principle focuses on the final product's toxicity, which is outside the scope of synthesis methodology.

Safer Solvents and Auxiliaries : Many organic syntheses use volatile and toxic solvents. Green alternatives include water, ethanol, or even solvent-free conditions. nih.govugent.be For instance, reductive aminations can sometimes be performed in water or ethanol, reducing environmental impact compared to chlorinated solvents. researchgate.net

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. nih.gov Exploring catalytic systems that are efficient at lower temperatures can significantly reduce energy consumption compared to reactions requiring heating. ugent.be

Use of Renewable Feedstocks : A green approach would favor starting materials derived from renewable sources, such as biomass, over those from petrochemicals.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and generate waste. A synthetic route that does not require protecting the phenolic hydroxyl group during the benzylation of the amino group is preferable.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org Using a catalytic amount of acid for imine formation or employing catalytic hydrogenation for the reduction step is greener than using stoichiometric reagents. nih.gov

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. This relates to the product's lifecycle rather than its synthesis.

Real-time Analysis for Pollution Prevention : In-process monitoring can help prevent the formation of byproducts and ensure reaction completion, thus avoiding waste. nih.gov

Inherently Safer Chemistry for Accident Prevention : The choice of substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. nih.gov This includes avoiding highly reactive or explosive intermediates, such as certain diazonium salts formed during alternative synthetic routes. stuba.sk

The following table outlines how green chemistry principles can be applied to a potential synthesis of this compound.

| Synthesis Step | Conventional Method | Greener Alternative | Green Principle(s) Addressed |

| Nitration | Concentrated HNO₃/H₂SO₄ | Solid acid catalyst (e.g., zeolite) paspk.org; milder nitrating agents. | Less Hazardous Synthesis, Waste Prevention. |

| Solvent Choice | Dichloromethane, THF | Ethanol, Water, or solvent-free conditions. mdpi.comugent.be | Safer Solvents. |

| Reduction | Stoichiometric hydrides (e.g., NaBH₃CN rsc.org) | Catalytic hydrogenation (H₂/Pd, Pt). | Atom Economy, Catalysis, Waste Prevention. |

| Energy | Heating/Reflux | Room temperature reaction using a highly active catalyst. ugent.be | Energy Efficiency. |

By systematically applying these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule based on the vibrations of its constituent bonds. These techniques are highly sensitive to the nature of functional groups and their local chemical environment.

The vibrational spectrum of 3-(Benzylamino)-4-nitrophenol is expected to exhibit a series of characteristic bands corresponding to its primary functional groups: the hydroxyl (-OH), the secondary amine (-NH-), the nitro group (-NO₂), and the aromatic rings. By comparing with data from similar molecules like 3-methyl-4-nitrophenol (B363926) and other substituted nitrophenols, the expected vibrational frequencies can be assigned. niscpr.res.innih.gov

The O-H stretching vibration of the phenolic group is typically observed in the region of 3200-3600 cm⁻¹. The N-H stretching of the secondary amine is expected in a similar range, around 3300-3500 cm⁻¹. The nitro group presents two characteristic stretching vibrations: an asymmetric stretch (νas) typically near 1500-1570 cm⁻¹ and a symmetric stretch (νs) around 1300-1370 cm⁻¹. niscpr.res.in Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching modes of the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the benzylamino group is expected to be found in the 1250-1350 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 |

| Amino -NH | N-H Stretch | 3300 - 3500 |

| Nitro -NO₂ | Asymmetric Stretch | 1500 - 1570 |

| Nitro -NO₂ | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

This is an interactive data table. You can sort and filter the data as needed.

The proximity of the hydroxyl, amino, and nitro groups in this compound suggests the high likelihood of intramolecular hydrogen bonding. ias.ac.inresearchgate.netnih.gov Specifically, a hydrogen bond can form between the phenolic hydroxyl proton and an oxygen atom of the adjacent nitro group (O-H···O=N). Additionally, an interaction may occur between the amino proton and the same nitro group oxygen (N-H···O=N).

These intramolecular hydrogen bonds have a distinct effect on the vibrational frequencies. researchgate.netmdpi.com The O-H and N-H stretching bands would be expected to shift to lower wavenumbers (a redshift) and broaden significantly compared to a scenario without such bonding. researchgate.net This phenomenon arises because the hydrogen bond weakens the O-H and N-H bonds, thereby lowering the energy required for the stretching vibration. The strength of these interactions can be qualitatively assessed by the magnitude of this frequency shift. The low wavenumber modes in the FT-Raman spectrum can also provide evidence supporting the presence of hydrogen bonding. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound would provide a wealth of information about the electronic environment of each proton. Based on analogous structures like 4-(benzylamino)phenol (B94979) and various nitrophenols, a predicted spectrum can be outlined. chemicalbook.comresearchgate.netchegg.comspectrabase.com

The aromatic region of the spectrum would be complex, showing signals for the three protons on the nitrophenol ring and the five protons on the benzyl (B1604629) ring. The protons on the nitrophenol ring are expected to be deshielded due to the electron-withdrawing nature of the nitro group. The benzyl group protons would likely appear as a multiplet in the typical aromatic region. The benzylic methylene (B1212753) protons (-CH₂-) would likely appear as a singlet or a doublet (if coupled to the N-H proton) around 4.0-5.0 ppm. The chemical shifts of the labile O-H and N-H protons can vary significantly depending on the solvent, concentration, and temperature, but they are expected to be downfield due to hydrogen bonding.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 9.0 - 11.0 | Singlet (broad) |

| Amino NH | 5.0 - 7.0 | Singlet or Triplet (broad) |

| Nitrophenol Ring Protons | 6.5 - 8.5 | Multiplets |

| Benzyl Ring Protons | 7.0 - 7.5 | Multiplet |

This is an interactive data table. You can sort and filter the data as needed.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. chemicalbook.comlibretexts.org The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.

The carbon atom attached to the hydroxyl group (C-OH) and the carbon attached to the nitro group (C-NO₂) are expected to be significantly deshielded, appearing at high chemical shifts (downfield). The carbons of the benzyl group will have shifts typical for a monosubstituted benzene (B151609) ring. The benzylic carbon (-CH₂-) would likely resonate in the range of 45-55 ppm. The various aromatic carbons can be assigned based on substituent effects and by comparison with related compounds. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Nitrophenol Ring) | 150 - 160 |

| C-NO₂ (Nitrophenol Ring) | 140 - 150 |

| C-NH (Nitrophenol Ring) | 130 - 140 |

| Other Nitrophenol Ring Carbons | 110 - 130 |

| Benzyl Ring Carbons | 125 - 140 |

This is an interactive data table. You can sort and filter the data as needed.

While standard ¹H and ¹³C NMR provide connectivity information, advanced techniques are required to probe the three-dimensional conformation of this compound in solution. auremn.org.brmdpi.comnih.govresearchgate.net

Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to identify through-space correlations between protons. For instance, observing a NOE/ROE correlation between the benzylic CH₂ protons and a specific proton on the nitrophenol ring would provide direct evidence for the preferred spatial orientation of the benzyl group relative to the phenol (B47542) ring.

Furthermore, variable temperature (VT) NMR studies could offer insights into the dynamics of the molecule. auremn.org.br Changes in the chemical shifts of the OH and NH protons with temperature can be used to further study the strength and dynamics of the intramolecular hydrogen bonds. These advanced methods are crucial for moving from a two-dimensional structural representation to a more complete three-dimensional model of the molecule's conformational preferences in solution.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic behavior of this compound is primarily investigated using UV-Vis and fluorescence spectroscopy, which provide insights into its chromophoric nature and the influence of the solvent environment on its electronic transitions.

The chromophoric properties of this compound arise from the presence of the nitrophenol and benzylamino moieties, which contain π-electron systems and non-bonding electrons. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions observed for chromophores are typically π → π* and n → π* transitions. matanginicollege.ac.in

In aromatic compounds like this compound, the benzene ring itself exhibits characteristic π → π* transitions. spcmc.ac.in The presence of substituents such as the nitro group (-NO2) and the benzylamino group (-NHCH2C6H5) significantly influences the electronic absorption spectrum. The nitro group acts as a strong electron-withdrawing group, while the amino part of the benzylamino group is electron-donating. This "push-pull" system can lead to intramolecular charge transfer (ICT) bands in the spectrum, which are often intense and appear at longer wavelengths.

For a related compound, 4-nitrophenol (B140041), the absorption spectrum is pH-dependent, with the neutral form showing an absorption maximum around 320 nm, attributed to a π → π* transition. researchgate.netwikipedia.org In an alkaline medium, the deprotonated 4-nitrophenolate (B89219) ion exhibits a bathochromic shift (a shift to longer wavelength) with a maximum around 405 nm due to the increased conjugation and electron-donating ability of the phenoxide ion. wikipedia.org The presence of the benzylamino group in this compound is expected to further modify these transitions. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are also possible but are generally weaker than π → π* transitions. matanginicollege.ac.in

Table 1: General Wavelengths for Electronic Transitions in Related Chromophores

| Chromophore/Transition Type | Typical Absorption Wavelength (λmax) | Transition Type |

| Benzene | ~184 nm, ~204 nm, ~256 nm | π → π |

| 4-Nitrophenol (neutral) | ~320 nm | π → π |

| 4-Nitrophenolate | ~405 nm | π → π* |

This table provides a generalized overview based on related compounds. Specific values for this compound require experimental determination.

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. researchgate.net This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. Since the polarity of a chromophore's ground and excited states often differs, a change in solvent polarity will stabilize these two states to different extents, altering the energy gap between them. researchgate.net

For molecules with intramolecular charge transfer character, such as those with electron-donating and electron-withdrawing groups on an aromatic ring, a change in solvent polarity can have a pronounced effect. In polar solvents, the more polar excited state is often stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the absorption maximum. Conversely, in nonpolar solvents, a hypsochromic (blue) shift may be observed. The study of solvatochromic shifts in a range of solvents with varying polarities, dielectric constants, and refractive indices can provide a deeper understanding of the electronic structure of this compound. sapub.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. uni-marburg.de In the mass spectrometer, a molecule is ionized, often by electron impact (EI) or chemical ionization (CI), to form a molecular ion (M+•). uni-marburg.de This ion, along with fragment ions produced by its decomposition, are separated based on their mass-to-charge ratio (m/z). libretexts.org

The fragmentation of the molecular ion of this compound would be expected to occur at the weakest bonds and to form the most stable carbocations and neutral radicals. libretexts.org Key fragmentation pathways could include:

Benzylic cleavage: Cleavage of the C-N bond between the benzyl group and the amino nitrogen is a common fragmentation pathway for benzylamines. This would result in the formation of a stable benzyl cation (C7H7+, m/z 91) or a tropylium (B1234903) ion, which is a very common and stable fragment in the mass spectra of compounds containing a benzyl group.

Cleavage adjacent to the amino group: Fragmentation of the bond between the phenyl ring and the amino nitrogen.

Loss of small neutral molecules: The nitro group can be lost as NO2 (46 Da) or NO (30 Da).

The relative abundance of the different fragment ions provides a characteristic fingerprint of the molecule's structure. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

| [C13H12N2O3]+• | Molecular Ion | 244 |

| [C7H7]+ | Benzyl/Tropylium ion | 91 |

| [M - NO2]+ | 198 | |

| [M - C7H7]+ | 153 |

These are predicted fragments and their presence and relative abundance would need to be confirmed by experimental mass spectrometric analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to generate a detailed model of the molecule, including bond lengths, bond angles, and torsional angles. nih.gov This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

The crystal structure of this compound would reveal the precise lengths of all covalent bonds and the angles between them. For instance, the C-N, N-O, C-C, and C-O bond lengths can be compared to standard values to identify any effects of electron delocalization or steric strain. researchgate.net The geometry of the nitro group and the amino linkage would be of particular interest. In related nitrophenol compounds, the C-N bond of the nitro group is typically around 1.45 Å, and the N-O bonds are approximately 1.22 Å. researchgate.net The bond angles within the benzene ring would be expected to be close to 120°, but could be distorted by the substituents. tsijournals.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for molecules of this size. It is widely used to study the structural and electronic properties of organic compounds. Calculations are typically performed using a functional, such as B3LYP or PBE, combined with a basis set like 6-311+G(d,p), which provides a good description of electron distribution.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For 3-(Benzylamino)-4-nitrophenol, this would involve determining the bond lengths, bond angles, and dihedral (torsional) angles that define its three-dimensional shape.

Conformational analysis is particularly important for flexible molecules like this one, which contains rotatable bonds, such as the C-N bond of the benzylamino group. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This analysis identifies the most stable conformer(s) and the energy barriers between them. For similar molecules, it has been found that intramolecular hydrogen bonding, for instance between the amine proton and an oxygen of the nitro group, can significantly influence and stabilize specific conformations.

Table 1: Representative Optimized Geometric Parameters for a Phenyl-N-Benzyl Linkage (Illustrative) This table is illustrative and based on general values for similar molecular fragments, as specific data for this compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C(phenyl)-N | ~1.40 Å |

| Bond Length | N-C(methylene) | ~1.45 Å |

| Bond Length | C(methylene)-C(benzyl) | ~1.51 Å |

| Bond Angle | C(phenyl)-N-C(methylene) | ~120° |

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In compounds like this compound, the HOMO is often localized on the electron-rich aminophenol ring system, while the LUMO is typically centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices This table presents a conceptual representation of DFT-calculated electronic properties. Actual values require a specific calculation for the target molecule.

| Parameter | Definition | Typical Significance |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | Related to ionization potential; electron-donating ability. |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Related to electron affinity; electron-accepting ability. |

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic properties.

IR Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in an infrared (IR) spectrum. These calculations help assign experimental peaks to specific molecular motions, such as N-H stretching, N-O stretching of the nitro group, and aromatic C-C vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These theoretical values are often compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. For this molecule, the calculations would likely predict transitions corresponding to π→π* and intramolecular charge transfer (ICT) from the benzylamino-phenol moiety to the nitro group.

Thermodynamic Parameters (Entropy, Enthalpy, Heat Capacity)

From the results of vibrational frequency calculations, it is possible to compute key thermodynamic parameters based on statistical mechanics principles. These parameters, including entropy (S), enthalpy (H), and heat capacity (Cv), can be determined for a range of temperatures. Such data is valuable for predicting the stability of the compound and its behavior in chemical reactions under different thermal conditions.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape. For this compound, MD simulations could reveal how the molecule flexes and changes its shape in solution, mapping the transitions between different stable conformations and providing a more complete picture of its dynamic structural preferences.

Quantum Chemical Calculations and Reactivity Descriptors

Beyond HOMO-LUMO analysis, a range of reactivity descriptors derived from conceptual DFT can be calculated to predict how a molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the nitro group's oxygen atoms and the phenolic oxygen, while the amine hydrogen would show positive potential.

Fukui Functions: These descriptors identify which atoms in a molecule are most likely to be involved in accepting or donating electrons, providing a more detailed picture of local reactivity for nucleophilic and electrophilic attacks.

These computational tools, when applied to this compound, would provide a comprehensive, atom-level understanding of its structure, stability, and chemical behavior.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitrophenol (B140041) |

Force Field and Ligand Field Calculations in Coordination Studies

Computational methods are integral to understanding the behavior of molecules and their interactions, providing insights that complement experimental data. For this compound and its potential metal complexes, force field and ligand field calculations serve as powerful tools to predict structures, energies, and electronic properties, thereby guiding the synthesis and characterization of new coordination compounds.

Force Field Calculations

Force field methods, which fall under the umbrella of molecular mechanics, offer a computationally efficient way to model the structure and conformational energy of molecules. wustl.edu These methods treat molecules as a collection of atoms held together by springs, and the total potential energy of the system is calculated as a sum of various energy terms. wustl.edunih.gov This approach ignores the explicit treatment of electrons and focuses solely on the nuclear positions, making it suitable for large systems. wustl.edu

The energy function in a typical force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions, such as van der Waals and electrostatic forces. wustl.edunih.gov The non-bonded interactions are often modeled using the Lennard-Jones potential for van der Waals forces and a Coulombic potential for electrostatic interactions. wustl.edu

In the context of studying potential coordination complexes of this compound, force field calculations can be used to:

Determine the most stable conformation of the free ligand.

Predict the geometry of metal complexes.

Evaluate the interaction energies between the ligand and a metal center.

For instance, in a study of a structurally related compound, 4-Benzylamino-3-nitro-phenol, the MMFFs (Merck Molecular Force Field) was utilized in conjunction with the Macromodel software to investigate its structure. tib.eu Force fields like the CHARMM General Force Field (CGenFF) are specifically developed for drug-like molecules and are parameterized to reproduce experimental data and high-level quantum mechanical calculations. nih.govresearchgate.net

The table below illustrates the typical components of a molecular mechanics force field energy function.

| Interaction Term | Mathematical Representation | Description |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length (). wustl.edu | |

| Angle Bending | Energy required to bend an angle from its equilibrium value (). wustl.edu | |

| Torsional (Dihedral) | Energy associated with rotation around a bond, describing the energetic barrier between staggered and eclipsed conformations. wustl.edu | |

| Van der Waals | Represents short-range repulsive and long-range attractive forces between non-bonded atoms (Lennard-Jones potential). wustl.edu | |

| Electrostatic | Represents the Coulombic interaction between atomic partial charges (). nih.gov |

Ligand Field Calculations

Ligand field theory (LFT) is a more advanced model than crystal field theory and provides a description of the electronic structure of coordination compounds. It considers the covalent nature of the metal-ligand bond and helps in explaining the spectroscopic and magnetic properties of transition metal complexes.

When this compound acts as a ligand, its donor atoms (likely the oxygen of the phenol (B47542) and/or nitro group, and the nitrogen of the amino group) create an electrostatic field around the central metal ion. This field removes the degeneracy of the metal's d-orbitals, leading to a specific splitting pattern. The strength of this interaction, known as the ligand field strength, dictates the magnitude of the d-orbital splitting.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to quantify these ligand field effects. For example, studies on other metal complexes have used DFT to rationalize how the electron-donating or withdrawing ability of substituents on a ligand can alter the ligand field strength, which in turn influences properties like the spin-crossover temperature of the complex. researchgate.net The geometry of the ligand field can also influence the redox state of the metal ion by stabilizing one oxidation state over another. nih.gov

Ligand field calculations for hypothetical complexes of this compound would aim to determine key parameters that are crucial for understanding their potential applications.

The following table outlines parameters that can be derived from ligand field calculations and their significance.

| Parameter | Symbol | Significance |

| Ligand Field Splitting Energy | (octahedral), (tetrahedral) | Represents the energy difference between the split d-orbitals. Determines whether a complex will be high-spin or low-spin and influences its color. |

| Racah Parameter | B | Measures the inter-electronic repulsion within the d-orbitals. It is typically reduced in a complex compared to the free ion, indicating covalent character in the metal-ligand bond. |

| Nephelauxetic Ratio | The ratio of the Racah parameter in the complex to that in the free metal ion. A value less than 1 indicates a decrease in electron-electron repulsion and an increase in the covalent character of the bond. | |

| Ligand Field Stabilization Energy | LFSE | The gain in electronic stability resulting from the splitting of d-orbitals by the ligand field. It contributes to the overall stability of the complex and can influence its geometry. nih.gov |

By combining force field and ligand field calculations, researchers can build a comprehensive theoretical model of the coordination behavior of this compound, predicting the structure, stability, and electronic properties of its metal complexes before their experimental synthesis.

Coordination Chemistry and Metal Complexation of 3 Benzylamino 4 Nitrophenol

Ligand Design Principles for 3-(Benzylamino)-4-nitrophenol

There is no specific information available in the scientific literature regarding the ligand design principles for this compound.

Structural and Electronic Properties of Metal-3-(Benzylamino)-4-nitrophenol Complexes

Due to the absence of synthesized complexes, there is no available data on the structural and electronic properties of metal-3-(Benzylamino)-4-nitrophenol complexes.

Ligand-Enforced Coordination Geometries and Their Influence on Electronic Properties

There is no information available regarding ligand-enforced coordination geometries or their influence on the electronic properties of complexes involving this compound, as no such complexes have been reported.

Advanced Catalytic Applications of 3 Benzylamino 4 Nitrophenol and Its Derivatives

Application in Redox Reactions

Derivatives of 3-(benzylamino)-4-nitrophenol, especially when complexed with transition metals to form phenolic Schiff base catalysts, are particularly effective in mediating redox reactions. Their structural features, including the phenolic oxygen and the imine nitrogen, provide excellent coordination sites for metal ions, which act as the active centers for electron transfer processes.

Catalytic Reduction of Nitro Compounds (e.g., 4-Nitrophenol (B140041) to 4-Aminophenol)

The reduction of nitroaromatic compounds to their corresponding amines is a reaction of significant environmental and industrial importance. Aminophenols, for instance, are valuable intermediates in the synthesis of pharmaceuticals, dyes, and photographic developers. The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) using sodium borohydride (B1222165) (NaBH₄) is a widely adopted model reaction to evaluate the efficacy of new catalysts.

Schiff base complexes derived from substituted aminophenols, which are structurally analogous to derivatives of this compound, have demonstrated high catalytic activity in this transformation. For example, copper(II) complexes incorporating N,O-chelating Schiff base ligands have been shown to be effective catalysts for the reduction of 4-NP. derpharmachemica.commdpi.comresearchgate.net In these systems, the catalyst facilitates the transfer of hydride from the borohydride donor to the nitro compound acceptor. nih.gov

The performance of these catalysts is often evaluated by monitoring the reaction progress using UV-Vis spectroscopy, where a decrease in the characteristic absorbance peak of the 4-nitrophenolate (B89219) ion at around 400 nm and the appearance of the 4-aminophenol peak near 300 nm signify a successful conversion. nih.govacs.org Studies have shown that the choice of ligand and metal center significantly impacts the catalytic efficiency. For instance, a study of three different copper(II) Schiff base complexes revealed conversion rates ranging from 90.8% to 97.5%, highlighting the influence of the ligand's molecular structure. derpharmachemica.commdpi.comresearchgate.net

Table 1: Catalytic Performance of Copper(II) Schiff Base Complexes in 4-Nitrophenol Reduction This table presents data for Schiff base complexes structurally related to derivatives of this compound.

| Catalyst (Copper(II) Complex of Schiff Base) | Conversion (%) | Reaction Time (min) | Catalyst Loading (mol%) | Reference |

|---|---|---|---|---|

| N'-salicylidene-2-aminophenol | 90.8 | 60 | 1.0 | derpharmachemica.comresearchgate.net |

| N'-salicylidene-2-aminothiazole | 95.2 | 60 | 1.0 | derpharmachemica.comresearchgate.net |

| N,N'-bis(salicylidene)-o-phenylenediamine | 97.5 | 60 | 1.0 | derpharmachemica.comresearchgate.net |

Mechanistic Investigations of Catalytic Pathways

The mechanism for the catalytic reduction of 4-nitrophenol is generally understood to follow the Langmuir-Hinshelwood model. researchgate.net This process involves several key steps occurring on the surface of the catalyst.

Adsorption: Both the borohydride ions (BH₄⁻) and the 4-nitrophenolate ions adsorb onto the surface of the catalyst. researchgate.netrsc.org The catalyst surface, activated by the metal center, provides the sites for this interaction.

Electron Transfer: The catalyst facilitates the transfer of electrons (or hydride ions) from the adsorbed BH₄⁻ donor to the adsorbed 4-nitrophenolate acceptor. rsc.org The surface potential of the catalyst is a critical factor influencing the rate of this electron transfer. rsc.org

Intermediate Formation: The reaction proceeds through the formation of intermediate species, such as 4-nitrosophenol (B94939) and 4-hydroxylaminophenol. rsc.org

Desorption: Once the reduction is complete, the final product, 4-aminophenol, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle. rsc.org

The presence of an "induction period," a delay before the reaction begins, is sometimes observed. This has been attributed to the consumption of dissolved oxygen, which can re-oxidize the reaction intermediates or the catalyst surface itself. researchgate.net

Influence of Catalyst Structure and Surface Properties on Activity

The catalytic activity of these Schiff base complexes is profoundly influenced by their structural and electronic properties.

Ligand Structure: The nature of the Schiff base ligand, including the type and position of substituent groups, can alter the electronic environment around the metal center. This, in turn, affects the catalyst's ability to adsorb reactants and facilitate electron transfer. Studies comparing different Schiff base ligands show that even subtle changes can lead to significant differences in conversion rates and reaction kinetics. derpharmachemica.comresearchgate.net

Metal Center: While copper is commonly used, other transition metals can also form active catalysts. The choice of metal impacts the catalyst's redox potential and its affinity for the reactants. acs.org

Surface Properties: For heterogeneous catalysts, properties such as surface area, particle size, and the dispersion of active sites are crucial. researchgate.net Catalysts supported on materials like magnetite nanoparticles or zeolites can exhibit enhanced activity and stability, as the support prevents the aggregation of active metal particles and increases the available surface area. acs.orgnih.gov For instance, the activity of silver nanoparticles in nitrophenol reduction is highly dependent on their size and the support material used. nih.gov

Role in Organic Transformations

Beyond redox reactions, derivatives of this compound, as part of the broader class of aminophenol and phenolic Schiff base compounds, are versatile ligands for catalysts in a range of other important organic transformations. nih.gov

Oxidation Reactions: Metal complexes of Schiff bases, including those of cobalt and vanadium, are effective catalysts for the oxidation of various substrates. usda.govd-nb.info For example, Co(salen), a well-known Schiff base complex, catalyzes the aerobic oxidation of phenols to produce valuable chemicals like benzoquinones and aldehydes. usda.govacs.org The mechanism often involves the activation of molecular oxygen to form a metal-superoxide adduct which then interacts with the substrate. usda.gov Similarly, oxovanadium(IV) Schiff base complexes have been used to catalyze the oxidation of benzoin (B196080) to benzil (B1666583) with high conversion and selectivity. d-nb.info

C-C and C-N Cross-Coupling Reactions: Aminophenol derivatives serve as ligands in catalyst systems for cross-coupling reactions, which are fundamental to modern synthetic chemistry. Palladium and copper-based catalysts have been developed for the selective N-arylation and O-arylation of aminophenols. nih.gov Furthermore, iron(III) complexes with amine-bis(phenolate) ligands have shown activity in the cross-coupling of aryl Grignard reagents with alkyl halides. researchgate.net

Cycloaddition and Cascade Reactions: Copper-catalyzed asymmetric formal [4+2] cycloadditions of o-aminophenol derivatives have been developed to synthesize chiral 1,4-benzoxazines. acs.org Other copper-catalyzed cascade reactions involving N-alkoxy-anilines (related to aminophenols) can produce complex meta-aminophenol derivatives through a sequence of rearrangement and addition steps. mdpi.comnih.gov

Heterogeneous and Homogeneous Catalysis

Catalysts derived from aminophenols can be employed in both homogeneous and heterogeneous systems, each offering distinct advantages.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often dissolved in a solvent. google.com This typically leads to high activity and selectivity because the active sites are readily accessible. derpharmachemica.comresearchgate.net Many of the Schiff base metal complexes used for 4-nitrophenol reduction and other organic transformations operate under homogeneous conditions. derpharmachemica.comusda.gov The main drawback, however, is the difficulty in separating the catalyst from the reaction products for reuse.

Heterogeneous Catalysis: To overcome the challenge of catalyst recovery, active species can be immobilized on solid supports. acs.org This creates a heterogeneous system where the catalyst is in a different phase from the reactants. google.com For example, metal nanoparticles have been deposited on supports like magnetite (Fe₃O₄), silica (B1680970) (SiO₂), or polymers. acs.orgresearchgate.net These supported catalysts can be easily separated from the reaction mixture, often by simple filtration or magnetic decantation, and reused over multiple cycles with sustained activity. researchgate.netacs.org While potentially offering lower activity compared to their homogeneous counterparts due to mass transfer limitations, the enhanced reusability and stability make them attractive for industrial applications. researchgate.net

Catalyst Design and Optimization Strategies

The development of highly efficient catalysts based on aminophenol derivatives relies on strategic design and optimization.

Ligand Modification: A primary strategy involves the systematic modification of the ligand structure. Introducing electron-donating or electron-withdrawing groups to the aromatic rings of the aminophenol or Schiff base ligand can fine-tune the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity. derpharmachemica.com

Choice of Metal and Support: The selection of the central metal ion is critical, as its redox properties and coordination geometry dictate the catalytic pathway. acs.org For heterogeneous catalysts, the choice of support material is equally important. An ideal support should have a high surface area, be chemically inert under reaction conditions, and provide strong anchoring for the active species to prevent leaching. researchgate.net

Optimization of Reaction Conditions: Catalyst performance can be maximized by optimizing parameters such as temperature, solvent, catalyst loading, and pH. researchgate.net For instance, in the reduction of 4-nitrophenol, studies have shown that a catalyst loading of 1.0 mol% can be the optimal amount for achieving the highest conversion. derpharmachemica.comresearchgate.net Similarly, in oxidation reactions, temperature and the choice of oxidant are key variables that control reaction rate and product selectivity.

Table 2: Optimization of Catalyst Amount for 4-NP Reduction This table presents data for a representative Copper(II) Schiff base complex, demonstrating the impact of catalyst loading on conversion efficiency.

| Catalyst Loading (mol%) | Conversion of 4-NP (%) | Reference |

|---|---|---|

| 0.5 | 92.4 | researchgate.netusda.gov |

| 1.0 | 97.5 | derpharmachemica.comresearchgate.net |

| 1.5 | 91.4 | researchgate.netusda.gov |

Through these targeted strategies, researchers can develop robust and highly active catalysts derived from this compound and related structures, tailored for specific and demanding chemical transformations.

Information on the Catalytic Recyclability and Stability of this compound is Not Available in Publicly Accessible Scientific Literature.

Extensive searches of scholarly databases and scientific literature have yielded no specific information regarding the use of This compound or its derivatives as catalysts, and consequently, there is no available data on the recyclability and stability of such catalytic systems.

Research on catalytic applications often focuses on the reduction of nitrophenols, such as 4-nitrophenol, using various metallic or metal-oxide nanocatalysts. These studies frequently investigate the crucial aspects of catalyst reusability and stability to determine their viability for industrial and environmental applications. However, the compound specified, this compound, does not appear in the reviewed literature as a catalyst for any reaction.

Therefore, it is not possible to provide an article section on the "Recyclability and Stability of Catalytic Systems" related to the "" as there is no scientific basis for such a discussion in the public domain.

Biological Activity and Mechanistic Studies in Vitro

Antimicrobial Activity and Structure-Activity Relationships

The antimicrobial properties of nitroaromatic compounds and benzylamine (B48309) derivatives have been documented. nih.govnih.gov The nitro group is a well-known pharmacophore in many antimicrobial agents, and its presence can enhance the biological activity of a molecule. nih.gov Studies on aminobenzylated 4-nitrophenols, which are structurally very similar to 3-(Benzylamino)-4-nitrophenol, have demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacteria. nih.gov The antibacterial potency of these compounds is influenced by the nature of the amine and the substituents on the aromatic rings. nih.gov The phenol (B47542) moiety has also been identified as being important for the antibacterial properties of these compounds. nih.gov

Research on other nitrobenzyl derivatives has also shown promising antibacterial activity. researchgate.net The structure-activity relationship studies of these compounds indicate that the position and nature of substituents play a crucial role in their antimicrobial efficacy. mdpi.com For instance, in some series of compounds, the presence of a nitro group enhances activity. researchgate.net

Table 4: Antibacterial Activity of Aminobenzylated 4-Nitrophenols

| Compound Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Chlorine derivative | Staphylococcus aureus | 1.23 µM | nih.gov |

This table provides an example of the antibacterial potency of compounds structurally related to this compound.

In Vitro Assays and Methodological Considerations

The in vitro evaluation of the biological activities of compounds like this compound involves a variety of standardized assays. For enzyme inhibition studies, colorimetric assays are commonly employed. nih.gov These assays often use substrates that release a colored product, such as p-nitrophenol, upon enzymatic action. nih.govbath.ac.uk The rate of color development is measured spectrophotometrically to determine the enzyme's activity and the inhibitor's potency. bath.ac.uk It is important to consider factors such as the pH of the assay and the ionization state of the product, as these can affect the accuracy of the measurements. nih.gov

For assessing antimicrobial activity, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using broth microdilution or agar (B569324) dilution methods. researchgate.net These assays quantify the lowest concentration of the compound that inhibits visible growth or kills the microorganisms, respectively. researchgate.net

Computational Approaches in Biological Activity Prediction

Computational methods are integral to modern drug discovery and development, offering predictive insights into the biological activities of chemical compounds. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, serve to forecast the interactions of molecules with biological targets and to correlate chemical structures with biological functions. Such approaches are pivotal in screening large compound libraries, optimizing lead compounds, and elucidating mechanisms of action, thereby accelerating the research and development pipeline.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding orientation of small molecule drug candidates to their protein targets in order to predict the affinity and activity of the small molecule. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a receptor and scoring each to identify the most stable binding mode.

A review of the scientific literature did not yield specific molecular docking studies conducted on this compound. Research in this area has focused on derivatives of aminophenol and nitrophenol against various biological targets. For instance, studies on other nitrophenol-containing compounds have explored their interactions with enzymes and receptors implicated in various diseases. nih.gov In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, in this case, this compound, would be built and optimized using computational chemistry software. The docking simulation would then be performed to place the ligand into the binding pocket of the protein. The results are typically analyzed in terms of binding energy, with lower values suggesting a more stable complex. Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein, are also examined to understand the basis of binding.

While no specific data exists for this compound, a hypothetical docking study would likely investigate interactions involving the nitro group, the secondary amine, and the phenolic hydroxyl group, as these are key functional groups that can participate in hydrogen bonding and other intermolecular interactions.

Table 1: Hypothetical Molecular Docking Interaction Summary for this compound

| Functional Group of Ligand | Potential Interacting Residues (Example) | Type of Interaction |

| Phenolic -OH | Asp, Glu, His | Hydrogen Bond Donor/Acceptor |

| Nitro -NO2 | Arg, Lys, Asn | Hydrogen Bond Acceptor, Electrostatic |

| Amino -NH- | Ser, Thr, Asp | Hydrogen Bond Donor |

| Benzyl (B1604629) Ring | Phe, Tyr, Trp | π-π Stacking, Hydrophobic |

Note: This table is illustrative and not based on published experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A QSAR model is a regression or classification model that relates a set of predictor variables, known as molecular descriptors, to the response variable, which is a measure of biological activity. These descriptors can be physicochemical, electronic, or steric properties of the molecules.

There are no specific QSAR models reported in the scientific literature for this compound. However, QSAR studies have been conducted on broader classes of substituted phenols and nitroaromatic compounds to predict their toxicity and other biological activities. jst.go.jptandfonline.comnih.gov These studies have identified several molecular descriptors that are often correlated with the activity of such compounds.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is collected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can include properties like logP (hydrophobicity), molar refractivity (steric properties), and quantum chemical descriptors like HOMO and LUMO energies (electronic properties).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Table 2: Common Molecular Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Type | Example Descriptor | Property Represented | Relevance to Substituted Phenols |

| Hydrophobicity | LogP | Lipophilicity, membrane permeability | Crucial for bioavailability and interaction with hydrophobic pockets. jst.go.jp |

| Electronic | Hammett constants (σ) | Electron-donating/withdrawing nature of substituents | Influences pKa and reactivity of the phenolic group. |

| HOMO/LUMO energies | Electron-donating/accepting ability | Relates to charge-transfer interactions and reactivity. nih.gov | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Affects the fit of the molecule into a binding site. |

| Topological | Connectivity Indices | Molecular branching and shape | Describes the overall topology of the molecule. |

Note: This table provides general information on descriptors used for related compound classes and is not based on a specific QSAR model for this compound.

Emerging Research Directions and Future Perspectives

Development of Advanced Functional Materials Incorporating 3-(Benzylamino)-4-nitrophenol

The unique molecular structure of this compound, characterized by electron-donating and -withdrawing groups, makes it a promising candidate for the development of advanced functional materials. These materials are designed to exhibit specific, often enhanced, properties for targeted applications.

One significant area of research is the incorporation of this compound and its derivatives into nonlinear optical (NLO) materials . NLO materials are crucial for applications in telecommunications, optical computing, and data storage. The charge transfer characteristics within the molecule are believed to contribute to its NLO properties. Theoretical studies using Density Functional Theory (DFT) are often employed to predict and understand the NLO behavior of such organic compounds. researchgate.netmdpi.comrsc.orgresearchgate.netscribd.com

Another promising avenue is the development of fluorescent sensors . Researchers are investigating the use of related benzylamino-functionalized frameworks for the detection of nitroaromatic compounds, which are environmental pollutants. bohrium.comacs.org For instance, a Zr(IV)-based metal-organic framework (MOF) functionalized with benzylamino groups has shown potential in detecting nitrophenols through fluorescence quenching. bohrium.com The design of such sensors leverages the interaction between the electron-rich benzylamino group and electron-deficient nitroaromatics.

Furthermore, derivatives of nitrophenols are being explored for their potential in creating novel corrosion inhibitors . j-cst.orgmdpi.comresearchgate.netekb.eg The presence of heteroatoms like nitrogen and oxygen allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. j-cst.orgmdpi.com The efficiency of these inhibitors is often evaluated through experimental methods and supported by computational studies that elucidate the adsorption mechanism. j-cst.org

Multifunctional Applications of the Compound

The inherent properties of this compound and its analogs suggest the potential for multifunctional applications, where a single compound can perform multiple roles. This approach is highly desirable for creating more efficient and cost-effective technologies.

A key area of interest is the development of materials that combine sensing and catalytic degradation of pollutants. For example, a material could first detect the presence of a harmful substance like a nitrophenol and then, under specific conditions (e.g., light irradiation), catalyze its breakdown into less harmful substances. nih.gov This dual functionality is a significant goal in environmental remediation research.

The structural motifs present in this compound are also found in compounds with potential biological activity . researchgate.netnih.gov For instance, various substituted benzamide (B126) and pyrimidine (B1678525) derivatives containing similar functional groups have been investigated for their anti-tumor and other pharmacological properties. researchgate.netnih.gov While this article does not delve into specific therapeutic uses, the underlying chemical structures provide a basis for medicinal chemistry research.

Moreover, the combination of a chromophore (the nitrophenol group) and a flexible amino linkage suggests potential applications in photoresponsive materials . These materials can change their properties upon exposure to light, which could be utilized in devices such as optical switches or smart windows.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for the rational design of new molecules with tailored properties. This integrated approach accelerates the discovery process and provides deeper insights into structure-property relationships.

Density Functional Theory (DFT) is a powerful computational tool used to predict various molecular properties of compounds like this compound. uni.wroc.plresearchgate.netacs.org DFT calculations can provide information on:

Molecular Geometry: Predicting the three-dimensional structure of the molecule.

Electronic Properties: Understanding the distribution of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity and optical properties. mdpi.com

Spectroscopic Properties: Simulating infrared, Raman, and UV-visible spectra to aid in the characterization of synthesized compounds. uni.wroc.plresearchgate.net

This theoretical data guides experimental efforts by identifying promising candidate molecules for synthesis and suggesting modifications to enhance desired properties. For example, computational screening can help in designing derivatives of this compound with optimized NLO or sensing capabilities. researchgate.netmdpi.com

Molecular docking studies, another computational technique, can be used to predict the binding interactions between a molecule and a biological target, which is relevant for exploring potential bioactivities. researchgate.net

The experimental validation of computational predictions is essential. Synthesis of the designed molecules is followed by thorough characterization using techniques such as NMR, FT-IR, and mass spectrometry to confirm their structure. researchgate.netnih.gov The functional properties, such as NLO activity or sensing efficiency, are then measured experimentally and compared with the theoretical predictions. This iterative cycle of design, synthesis, and testing allows for the refinement of both the computational models and the molecular structures. scholaris.ca

Challenges and Opportunities in this compound Research

Despite the promising potential of this compound, several challenges need to be addressed to fully realize its applications. Overcoming these challenges will open up new opportunities for innovation.

Challenges:

Synthesis and Purification: Developing efficient and scalable synthetic routes to produce high-purity this compound and its derivatives can be challenging. researchgate.net The presence of multiple functional groups may require careful selection of reaction conditions and protecting group strategies.

Solubility and Processing: The compound's solubility in common solvents can affect its processability for various applications. For instance, poor solubility can be a hurdle in creating thin films for optical devices or in formulating it for biological studies.

Stability: The nitro group can sometimes lead to instability under certain conditions, such as high temperatures or exposure to strong light, which could limit the long-term performance of materials incorporating this compound.

Opportunities:

Derivative Synthesis: There is a vast chemical space to be explored through the synthesis of new derivatives. By modifying the benzyl (B1604629) group or the phenol (B47542) ring with different substituents, it is possible to fine-tune the electronic and steric properties of the molecule to enhance specific functionalities. nih.govmdpi.com

Advanced Materials Integration: Incorporating this compound into polymers, metal-organic frameworks (MOFs), or nanoparticles could lead to the development of novel hybrid materials with synergistic properties. bohrium.comresearchgate.net

Green Chemistry Approaches: Developing more environmentally friendly synthesis and processing methods for this compound and its derivatives aligns with the growing emphasis on sustainable chemistry. ucl.ac.ukacs.orgmdpi.com

The continued exploration of this compound and its analogs, driven by a combination of innovative synthesis, advanced characterization, and computational modeling, holds significant promise for the development of new functional materials and technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.